CP-457920

Übersicht

Beschreibung

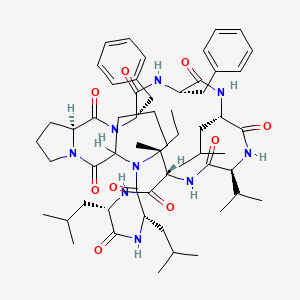

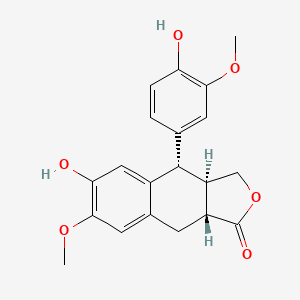

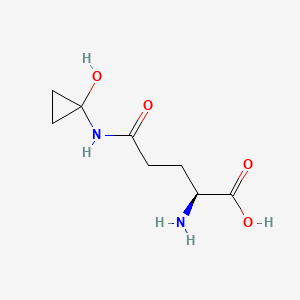

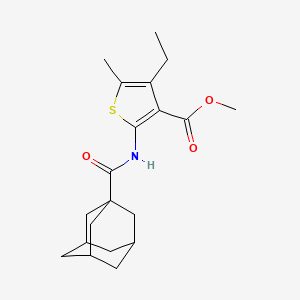

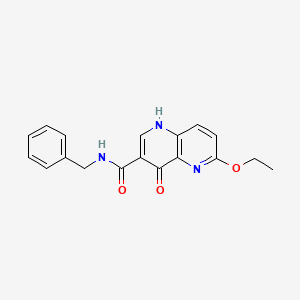

CP 457920, auch bekannt als N-Benzyl-6-Ethoxy-4-oxo-1,4-dihydro-1,5-Naphthyridin-3-carboxamid, ist eine chemische Verbindung mit der Summenformel C18H17N3O3. Es handelt sich um einen selektiven α5 Gamma-Aminobuttersäure-Typ-A-Rezeptor-inversen Agonisten. Diese Verbindung wurde ursprünglich zur Behandlung von vaskulärer Demenz entwickelt, wurde aber später aus klinischen Studien zurückgezogen .

Vorbereitungsmethoden

Die Synthese von CP 457920 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Naphthyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des 1,5-Naphthyridin-Ringsystems.

Einführung der Ethoxygruppe: Die Ethoxygruppe wird durch eine Ethilierungsreaktion eingeführt.

Bildung der Carboxamidgruppe:

Benzylierung: Der letzte Schritt beinhaltet die Benzylierung des Stickstoffatoms zur Bildung des gewünschten Produkts

Analyse Chemischer Reaktionen

CP 457920 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Carbonylgruppe zu einer Hydroxylgruppe zu reduzieren.

Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere Alkoxygruppen substituiert werden.

Hydrolyse: Die Amidbindung kann hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu bilden

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Alkylhalogenide für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung der Reaktivität von Naphthyridin-Derivaten.

Biologie: Die Wechselwirkung der Verbindung mit Gamma-Aminobuttersäure-Typ-A-Rezeptoren macht sie zu einem wertvollen Werkzeug für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen.

Medizin: Obwohl seine klinische Entwicklung eingestellt wurde, wurde CP 457920 ursprünglich zur Behandlung von vaskulärer Demenz untersucht.

Wirkmechanismus

CP 457920 entfaltet seine Wirkung durch selektive Bindung an die α5-Untereinheit von Gamma-Aminobuttersäure-Typ-A-Rezeptoren. Diese Bindung führt zu einem inversen Agonisteneffekt, der die Aktivität dieser Rezeptoren reduziert. Die beteiligten molekularen Ziele umfassen die α5-Untereinheit von Gamma-Aminobuttersäure-Typ-A-Rezeptoren, die eine Rolle bei der Modulation der inhibitorischen Neurotransmission im Gehirn spielen.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying the reactivity of naphthyridine derivatives.

Biology: The compound’s interaction with gamma-aminobutyric acid type A receptors makes it a valuable tool for studying receptor-ligand interactions.

Medicine: Although its clinical development was discontinued, CP 457920 was initially investigated for the treatment of vascular dementia.

Wirkmechanismus

CP 457920 exerts its effects by selectively binding to the α5 subunit of gamma-aminobutyric acid type A receptors. This binding results in an inverse agonist effect, reducing the activity of these receptors. The molecular targets involved include the α5 subunit of gamma-aminobutyric acid type A receptors, which play a role in modulating inhibitory neurotransmission in the brain.

Vergleich Mit ähnlichen Verbindungen

CP 457920 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N-Benzyl-6-Methoxy-4-oxo-1,4-dihydro-1,5-Naphthyridin-3-carboxamid: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Ethoxygruppe.

N-Benzyl-6-Propoxy-4-oxo-1,4-dihydro-1,5-Naphthyridin-3-carboxamid: Ähnliche Struktur, aber mit einer Propoxygruppe anstelle einer Ethoxygruppe.

N-Benzyl-6-Butoxy-4-oxo-1,4-dihydro-1,5-Naphthyridin-3-carboxamid: Ähnliche Struktur, aber mit einer Butoxygruppe anstelle einer Ethoxygruppe

Die Einzigartigkeit von CP 457920 liegt in seiner selektiven Bindung an die α5-Untereinheit von Gamma-Aminobuttersäure-Typ-A-Rezeptoren, was es von anderen Verbindungen mit unterschiedlichen Substituenten am Naphthyridin-Kern unterscheidet.

Eigenschaften

IUPAC Name |

N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-24-15-9-8-14-16(21-15)17(22)13(11-19-14)18(23)20-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFVZQGXKQCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047254 | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220860-50-4 | |

| Record name | CP-457920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220860504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-457920 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13BME2F602 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.